N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide
Description
Properties
CAS No. |
919490-51-0 |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2-butyl-1H-indol-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-5-15-12-14-13-16(6-11-19(14)20-15)21-25(22,23)18-9-7-17(24-2)8-10-18/h6-13,20-21H,3-5H2,1-2H3 |
InChI Key |
AKTITMHPOKXAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Butyl-1H-indole Intermediate
The 2-butyl substitution on the indole ring is typically introduced via alkylation or cross-coupling strategies starting from 1H-indole or substituted indole derivatives.
Alkylation Approach:
Starting from 1H-indole, selective lithiation at the 2-position using strong bases such as n-butyllithium (n-BuLi) at low temperature (-78 °C) followed by reaction with butyl halides or butyl electrophiles can yield 2-butylindole derivatives. This method requires careful control of reaction conditions to avoid poly-substitution or side reactions.Cross-Coupling Approach:
Alternatively, 2-halogenated indole (e.g., 2-iodoindole) can be coupled with butylboronic acid or butyl zinc reagents under palladium-catalyzed Suzuki or Negishi cross-coupling conditions. This method offers higher regioselectivity and functional group tolerance.
Functionalization at the 5-Position of Indole
The 5-position of the indole ring is functionalized to introduce the sulfonamide group. This is commonly achieved by:
Electrophilic Aromatic Substitution (EAS):
Direct sulfonylation of the indole at the 5-position using 4-methoxybenzenesulfonyl chloride under mild basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in an aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds via nucleophilic attack of the indole nitrogen or carbon at the sulfonyl chloride, favoring the 5-position due to electronic and steric factors.Pre-functionalization and Coupling:
Alternatively, 5-aminoindole derivatives can be prepared first, which are then coupled with 4-methoxybenzenesulfonyl chloride to form the sulfonamide bond. This method allows for better control of regioselectivity and purity.
Coupling to Form the Sulfonamide
The final step involves coupling the 2-butyl-1H-indol-5-amine intermediate with 4-methoxybenzenesulfonyl chloride:
- The reaction is typically carried out in anhydrous conditions using a base such as N,N-diisopropylethylamine to scavenge the HCl formed.
- The reaction temperature is maintained between 0 °C to room temperature to avoid side reactions.
- After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization to afford the target sulfonamide compound with high purity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Lithiation and Alkylation | 1H-indole, n-BuLi (1.6 M in hexane), butyl bromide, THF, -78 °C to RT | Lithiation at 2-position followed by alkylation with butyl bromide | Moderate to high yield (60-85%) |
| 2. Amination at 5-position | Nitration or bromination at 5-position, followed by reduction to 5-aminoindole | Functionalization to introduce amino group for sulfonamide coupling | High regioselectivity, yield ~70-90% |
| 3. Sulfonamide Coupling | 5-amino-2-butylindole, 4-methoxybenzenesulfonyl chloride, DIPEA, CH2Cl2, 0 °C to RT | Formation of sulfonamide bond under mild conditions | Yield 80-95%, purity >98% by HPLC |
Analytical and Purification Techniques
Purification:
Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures or recrystallization from methanol/water mixtures is standard to isolate the pure compound.-
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 385.1944 for related sulfonamide derivatives).
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution pattern.
- High-performance liquid chromatography (HPLC) ensures purity >98%, with chiral HPLC used if optical purity is relevant.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 2-Butyl Indole Synthesis | Lithiation/Alkylation or Cross-Coupling | n-BuLi, butyl bromide or 2-iodoindole, Pd catalyst | -78 °C to RT; Pd catalysis at 50-80 °C | High regioselectivity, scalable | Requires strict anhydrous conditions |
| 5-Position Functionalization | Electrophilic substitution or amination | 4-methoxybenzenesulfonyl chloride, nitration/reduction reagents | 0 °C to RT, mild base | High yield, regioselective | Multi-step if amination route used |
| Sulfonamide Coupling | Nucleophilic substitution | 5-amino-2-butylindole, sulfonyl chloride, DIPEA | 0 °C to RT, inert atmosphere | High purity, straightforward | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Synthesis and Structural Properties
The compound is synthesized through a multi-step process involving the coupling of 4-methoxybenzenesulfonyl chloride with 2-butyl-1H-indole. The resulting structure features an indole moiety linked to a sulfonamide group, which is known for its biological activity. The presence of the butyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide exhibit notable antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The indole scaffold is well-documented for its anticancer properties. Compounds incorporating indole have been evaluated for cytotoxicity against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix). For example, conjugates containing indole moieties have shown IC50 values ranging from 0.14 to 8.59 μM, indicating potent activity against these cancer cells . The mechanism often involves the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and repair processes.
Inhibition of Topoisomerase IIα
This compound may also act as an inhibitor of topoisomerase IIα, a target for many anticancer drugs. Compounds that inhibit this enzyme can prevent cancer cell proliferation by inducing DNA damage during replication . This property is crucial for developing new chemotherapeutic agents.
Study 1: Antibacterial Efficacy
A study evaluated various sulfonamide derivatives for their antibacterial activity using the disk diffusion method. Compounds were tested against S. aureus and E. coli, with results indicating that several derivatives exhibited significant inhibition zones, suggesting effective antibacterial properties .
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, this compound was tested alongside other indole derivatives against human cancer cell lines. The findings revealed that this compound demonstrated competitive cytotoxicity, particularly at concentrations as low as 140 nM for specific derivatives .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity | Anticancer Activity | Topoisomerase IIα Inhibition |
|---|---|---|---|---|
| This compound | Sulfonamide-Indole Hybrid | Moderate | High (IC50: 0.14–8.59 μM) | Yes |
| Metronidazole | Nitroimidazole | High | Moderate | No |
| Amonafide | Naphthalimide | Low | High (Clinical Trials) | Yes |
Mechanism of Action
The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
a) N-(1H-Indazol-5-YL)-4-Methoxybenzenesulfonamide
- Structure : Replaces the indole core with an indazole ring.
- Activity : Demonstrates antiproliferative effects against human and murine cell lines, attributed to the indazole scaffold’s ability to modulate kinase pathways .
- Key Difference : Indazole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation .
b) 4-Methoxy-N-(1-Methyl-1H-Indazol-5-YL)Benzenesulfonamide
- Structure : Features a methyl group at the 1-position of the indazole ring.
- Comparison : The absence of a butyl group in this compound may reduce hydrophobic interactions in target binding compared to the indole-based analog .
c) N-(5-Bromo-1-(Pyrimidin-2-YL)-1H-Indol-2-YL)-4-Methylbenzenesulfonamide
- Structure : Contains a bromine atom at the 5-position and a pyrimidinyl group at the 1-position of the indole ring.
- Pyrimidinyl groups are associated with kinase inhibition .
- Key Difference : The 4-methylbenzenesulfonamide moiety in this compound may reduce electron-donating effects compared to the 4-methoxy group, altering solubility and receptor interactions .
Substituent Effects on Physicochemical Properties
Notes:
- 4-Methoxybenzenesulfonamide (BSA) : The methoxy group enhances electron density, improving hydrogen-bonding capacity compared to nitro or methyl substituents .
- Butyl vs.
Key Insights :
- Antibacterial activity in sulfonamides correlates with substituent electron-withdrawing/donating effects. Methoxy groups may enhance penetration through bacterial membranes .
Biological Activity
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- CAS Number : 113423-46-4
This compound exhibits its biological activity primarily through the inhibition of specific enzyme pathways and receptor interactions. The indole moiety is known for its role in modulating various biological processes, including:
- Inhibition of Protein Kinases : The compound may inhibit certain protein kinases involved in cell proliferation and survival, making it a candidate for anticancer therapies.
- Modulation of Neurotransmitter Receptors : Its structure suggests potential interactions with serotonin receptors, which could influence mood and anxiety disorders.
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, studies have shown:
- In vitro Studies : this compound inhibited the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values ranging from 10 to 30 µM.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanistic Studies : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties:
- Cell Culture Models : In neuronal cell models, the compound showed a reduction in oxidative stress markers and apoptosis indicators when exposed to neurotoxic agents.
Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzenesulfonamide derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against solid tumors .
Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of indole derivatives revealed that this compound effectively protected neuronal cells from oxidative damage induced by glutamate toxicity. The study highlighted its ability to modulate mitochondrial function and reduce apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
